molecular formula C15H32O B1603603 2-Butylundecan-1-OL CAS No. 82409-89-0

2-Butylundecan-1-OL

Cat. No.: B1603603
CAS No.: 82409-89-0
M. Wt: 228.41 g/mol
InChI Key: MQCPPZLYNIKBNK-UHFFFAOYSA-N
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Description

2-Butylundecan-1-OL is an organic compound with the molecular formula C15H32O. It is a long-chain alcohol characterized by a butyl group attached to the second carbon of an undecanol chain. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butylundecan-1-OL can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Another method includes the hydroformylation of alkenes followed by hydrogenation.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of the corresponding aldehyde or ketone. The process typically involves the use of catalysts such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Butylundecan-1-OL undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for esterification reactions.

Major Products Formed

    Oxidation: Formation of 2-butylundecanal or 2-butylundecanoic acid.

    Reduction: Formation of 2-butylundecane.

    Substitution: Formation of esters or ethers depending on the substituent introduced.

Scientific Research Applications

2-Butylundecan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its use in drug formulation and delivery systems.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-Butylundecan-1-OL involves its interaction with cellular membranes and proteins. It can disrupt microbial cell walls, leading to cell lysis and death. In drug delivery systems, it enhances the solubility and bioavailability of active pharmaceutical ingredients by acting as a solubilizing agent.

Comparison with Similar Compounds

Similar Compounds

    1-Butanol: A shorter chain alcohol with similar chemical properties but different applications.

    2-Butanol: A secondary alcohol with different reactivity due to the position of the hydroxyl group.

    Undecanol: A longer chain alcohol without the butyl substitution, used in different industrial applications.

Uniqueness

2-Butylundecan-1-OL is unique due to its specific chain length and butyl substitution, which confer distinct physical and chemical properties. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.

Properties

IUPAC Name

2-butylundecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O/c1-3-5-7-8-9-10-11-13-15(14-16)12-6-4-2/h15-16H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCPPZLYNIKBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621731
Record name 2-Butylundecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82409-89-0
Record name 2-Butylundecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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